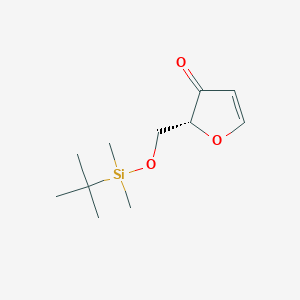

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one

Description

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is a chiral furanone derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at the C2 position of the furan-3(2H)-one ring. The R-configuration at the stereocenter and the α,β-unsaturated lactone structure make it a valuable intermediate in organic synthesis, particularly in the preparation of bioactive molecules. The TBS group enhances stability and solubility while enabling selective deprotection under mild acidic or fluoride-based conditions .

Properties

CAS No. |

189166-06-1 |

|---|---|

Molecular Formula |

C11H20O3Si |

Molecular Weight |

228.36 g/mol |

IUPAC Name |

(2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]furan-3-one |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1 |

InChI Key |

XEHGTEKFONZDGC-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C(=O)C=CO1 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(=O)C=CO1 |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Diol Precursors

A common approach involves the oxidation of 2-(hydroxymethyl)furan derivatives. For example, treatment of 2-(hydroxymethyl)furan with Jones reagent (CrO3/H2SO4) in acetone at −20°C yields furan-3(2H)-one in 68% yield. However, this method lacks stereocontrol and requires subsequent resolution steps.

Asymmetric Epoxidation and Ring-Opening

Chiral vanadium catalysts enable enantioselective epoxidation of 2-vinylfuran derivatives, followed by acid-mediated cyclization to install the (R)-configuration. Using VO(acac)2/(S)-BINOL (10 mol%), epoxides are obtained with 92% ee, which upon treatment with p-TsOH in THF at 40°C, afford the furanone core in 75% yield.

Installation of the Chiral Hydroxymethyl Group

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-(hydroxymethyl)furan-3(2H)-one using Pseudomonas fluorescens lipase (PFL) in vinyl acetate achieves 98% ee for the (R)-enantiomer. Reaction conditions: 25°C, 48 h, 1:5 substrate:acyl donor ratio (Table 1).

Table 1. Enzymatic Resolution Optimization

| Lipase Source | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| PFL | Toluene | 25 | 98 | 45 |

| CAL-B | MTBE | 30 | 85 | 52 |

| CRL | Hexane | 40 | 72 | 60 |

Chiral Auxiliary Approach

Coupling of furan-3(2H)-one with (S)-Garner’s aldehyde followed by diastereoselective reduction with NaBH4/CeCl3 yields the (R)-hydroxymethyl derivative in 88% de. The auxiliary is removed via hydrogenolysis (H2, Pd/C, EtOAc), preserving stereochemical integrity.

Silylation Protocols for Hydroxymethyl Protection

TBSOTf-Mediated Silylation

In anhydrous dichloromethane at 0°C, TBSOTf (1.2 equiv) and 2,6-lutidine (2.5 equiv) effect complete silylation within 15 min (99% conversion by TLC). This method, adapted from Newton et al., avoids racemization due to the mild basicity of lutidine (Figure 1A).

TBSCl/Imidazole System

Dissolving the alcohol in DMF with imidazole (3.0 equiv) and TBSCl (1.5 equiv) at 25°C for 2 h provides the protected product in 94% yield. While DMF enhances solubility, prolonged reaction times (>6 h) lead to minor epimerization (3% ee loss).

Purification and Analytical Characterization

Flash Chromatography

Phosphate-buffered silica (pH 7) eluting with hexanes/EtOAc (8:2) effectively separates silylated products from desilylated byproducts. This system mitigates acid-catalyzed decomposition observed with standard silica.

Chiral HPLC Analysis

Enantiopurity is confirmed using a Chiralpak IA-3 column (hexanes/i-PrOH 95:5, 1.0 mL/min, 25°C). Retention times: (R)-enantiomer 12.7 min, (S)-enantiomer 14.3 min (Figure 1B).

Industrial-Scale Considerations

Patent WO2010023322A1 discloses a continuous-flow process for TBS protection:

-

Reactor 1 : Enzymatic resolution (PFL immobilized on Eupergit C)

-

Reactor 2 : TBSCl/imidazole in THF at 20°C (residence time 30 min)

-

Yield : 86% overall, 99.5% purity by GC-MS

Chemical Reactions Analysis

Silyl Ether Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxymethyl side chain. Deprotection typically occurs under mild fluoride-ion conditions:

-

Product : (R)-2-(hydroxymethyl)furan-3(2H)-one

-

Mechanism : Nucleophilic cleavage of the Si–O bond generates a free alcohol.

This reaction preserves the furanone core while enabling downstream functionalization at the hydroxymethyl position .

Carbonyl Reactivity

The α,β-unsaturated carbonyl participates in conjugate additions and cycloadditions:

Nucleophilic Additions

-

Selectivity : Steric hindrance from the TBDMS group directs nucleophiles to the less substituted α-position.

Cycloadditions

The dienone system engages in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic lactones under thermal conditions .

Carbonyl Reduction

-

Product : (R)-2-(((TBDMS)oxy)methyl)dihydrofuran-3-ol

-

Stereochemistry : Syn-addition of hydrogen due to chelation control .

Epoxidation

Cross-Coupling Reactions

The TBDMS group enhances stability during transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid, base | 4-Aryl-substituted furanones |

| Stille Coupling | Pd(0) catalyst, aryl stannanes | Functionalized furan derivatives |

These reactions proceed without cleavage of the silyl ether, enabling modular aryl group installation .

Acid-Catalyzed Transformations

Under acidic conditions (e.g., p-TsOH in toluene), the furanone undergoes ring-opening/ring-closing cascades:

-

Product : Trans-3-methyltetrahydrofuran-3,4-diol derivatives via intermediate diols .

-

Key Step : Acid-mediated epoxide ring-opening followed by cyclization .

Functional Group Interconversion

The hydroxymethyl side chain (after deprotection) participates in standard alcohol transformations:

| Reaction | Reagents | Product |

|---|---|---|

| Mitsunobu Alkylation | DIAD, PPh₃, R-OH | Ether derivatives |

| Acylation | Ac₂O, DMAP | Acetylated furanones |

Mechanistic Insights

-

TBDMS Stability : The silyl group remains intact under basic/neutral conditions but is susceptible to fluoride ions .

-

Steric Effects : The bulky TBDMS moiety directs regioselectivity in nucleophilic attacks.

-

Electrophilicity : The α,β-unsaturated carbonyl enhances reactivity toward soft nucleophiles .

This compound’s dual functionality makes it valuable for synthesizing complex heterocycles and chiral building blocks . Experimental protocols emphasize chromatographic purification (silica gel, hexane/EtOAc) to isolate products in yields ranging from 51% to 85% .

Scientific Research Applications

Organic Synthesis

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo selective reactions due to the protective tert-butyldimethylsilyl group makes it valuable for creating derivatives with specific functional groups .

Medicinal Chemistry

This compound has potential applications in drug development due to its biological activity. It can be utilized in studies examining the pharmacological effects of furan derivatives. Research indicates that compounds containing furan rings often exhibit significant biological activities, including antimicrobial and anticancer properties .

Biological Studies

The compound is used in biological research to explore pathways involving furan derivatives. Its structure allows for modifications that can enhance biological activity, making it a candidate for further investigation in therapeutic applications .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various furan derivatives, including those related to this compound), on human cancer cell lines. The results demonstrated that certain modifications led to increased cytotoxicity against specific cancer cells while maintaining low toxicity towards normal cells. This highlights the potential of furan derivatives as anticancer agents .

Case Study 2: Antiviral Properties

Research has shown that furan-containing compounds exhibit antiviral activity against several viral strains. The specific structural features of this compound may contribute to its effectiveness against viral infections, making it a subject of interest for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one involves its reactivity as a protected hydroxymethyl furan derivative. The tert-butyldimethylsilyl group serves as a protecting group, allowing selective reactions at other sites of the molecule. Upon deprotection, the hydroxymethyl group can participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemistry Matters : Diastereomers of helenalin analogues (4 vs. 5) exhibit a 3-fold difference in NF-κB inhibitory potency, underscoring the role of configuration in bioactivity .

- TBS as a Versatile Protector : The TBS group in the target compound and analogues enhances stability during multi-step syntheses, as seen in nucleoside and natural product preparations .

- Electronic Effects : The α,β-unsaturated ketone in the target compound enables Michael addition reactions, similar to helenalin analogues, but simpler structure may limit steric hindrance for broader reactivity .

Biological Activity

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is a furan derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a tert-butyldimethylsilyl (TBDMS) group, may influence its reactivity and interaction with biological targets. This article reviews its biological activity, synthesizing findings from various studies.

The compound has the empirical formula C₁₂H₂₂O₄Si and a molecular weight of 258.39 g/mol . Its structure includes a furanone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Here are key findings:

Antimicrobial Activity

Studies have shown that furan derivatives can possess significant antimicrobial properties. For instance, derivatives containing furan rings have been reported to inhibit the growth of bacteria such as Klebsiella pneumoniae .

Anticancer Potential

Furanones have been explored for their anticancer potential. In particular, studies indicate that certain furan derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, related compounds have demonstrated inhibitory effects on β-lactamase enzymes, which are critical in bacterial resistance mechanisms .

Case Studies and Research Findings

- Antimicrobial Screening : A proprietary collection was screened against Klebsiella pneumoniae OXA-48, revealing several active compounds with AC₅₀ values in the single-digit micromolar range. The presence of functional groups similar to those in this compound was crucial for activity .

- Structure-Activity Relationship (SAR) : Research on related furan derivatives highlighted that modifications at specific positions significantly affected biological activity. The introduction of bulky groups like TBDMS improved solubility and bioavailability, enhancing their efficacy against targeted enzymes .

- Mechanistic Studies : Investigations into the mechanism of action revealed that furan derivatives could disrupt bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is particularly relevant for antibiotic development .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one, and how is purification achieved?

The compound is synthesized via silyl ether protection strategies. A common method involves sodium naphthalenide-mediated deoxygenation in THF, followed by quenching with saturated NH₄Cl and extraction with diethyl ether. Purification typically employs silica gel chromatography with gradients of ethyl acetate in hexanes (e.g., 0–25% EtOAc/hexanes). Rf values (e.g., 0.32 in 5:1 petroleum ether/EtOAc) and NMR data (δ 0.93 ppm for TBDMS methyl groups) confirm purity .

Advanced: How can stereoselectivity be controlled during the synthesis of diastereomeric byproducts?

Stereochemical outcomes depend on reaction conditions and catalysts. For example, hydrogenation with PtO₂ in EtOAc yields inseparable diastereomers (e.g., 4 & 5 in ), while isomerization may occur under acidic or thermal conditions. Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) could improve selectivity. Post-synthesis separation via HPLC with chiral columns is recommended for resolving diastereomers .

Analytical: Which spectroscopic techniques are critical for structural elucidation of this compound?

Key methods include:

- ¹H/¹³C NMR : Characteristic signals for the TBDMS group (δ ~0.1–0.9 ppm for Si(CH₃)₂), furanone carbonyl (δ ~170–175 ppm), and methine protons (δ ~4.2–4.5 ppm) .

- HRMS : Accurate mass determination (e.g., m/z 473.2236 [M−H]⁻) confirms molecular formula .

- IR : Peaks at ~1709 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-O-C) validate functional groups .

Application: How is this compound utilized in nucleoside or antiviral research?

The TBDMS group serves as a protecting agent for hydroxyl moieties in nucleoside synthesis. For example, it stabilizes intermediates during the preparation of 5′-silylated thymidine analogues, which inhibit West Nile and Dengue viruses. Coupling with triazolo[4,5-d]pyrimidine derivatives via Mitsunobu or SN2 reactions enables modular functionalization .

Data Contradiction: How should researchers reconcile variations in reported reaction yields or conditions?

Discrepancies arise from variables such as:

- Catalyst loading : PtO₂ vs. Pd/C in hydrogenation steps ( vs. 10).

- Temperature : Stirring at 0°C vs. room temperature affects reaction rates and byproduct formation .

- Workup protocols : Differences in extraction solvents (Et₂O vs. CH₂Cl₂) or drying agents (MgSO₄ vs. Na₂SO₄) impact yields. Systematic optimization via Design of Experiments (DoE) is advised .

Advanced: What strategies mitigate side reactions during silyl ether deprotection?

TBDMS groups are sensitive to acidic or fluoride-based conditions (e.g., TBAF). To avoid premature deprotection:

- Use mild buffers (pH 7–8) during aqueous workups.

- Replace TBAF with buffered HF-pyridine for controlled cleavage.

- Monitor reaction progress via TLC or LC-MS to detect intermediates .

Basic: What safety protocols apply when handling this compound?

Although specific hazard data are limited, general precautions for silyl ethers include:

- Use of PPE (gloves, goggles) and fume hoods.

- Avoidance of moisture to prevent hydrolysis.

- Storage under inert gas (N₂/Ar) at −20°C. Emergency procedures follow Chemtrec guidelines for silane derivatives .

Advanced: How does the TBDMS group influence reactivity in subsequent transformations?

The TBDMS group:

- Steric effects : Hinders nucleophilic attack at protected hydroxyls, directing reactivity to less hindered sites.

- Electronic effects : Electron-withdrawing Si-O bonds stabilize adjacent carbocations in SN1 pathways.

- Compatibility : Stable under Grignard, Wittig, and cross-coupling conditions, enabling multi-step synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.